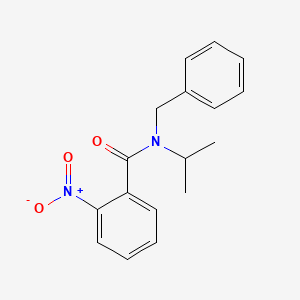

N-benzyl-N-isopropyl-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-benzyl-2-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-13(2)18(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)19(21)22/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOPNTICQLVTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-isopropyl-2-nitrobenzamide typically involves the condensation of 2-nitrobenzoic acid with N-benzyl-N-isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Reduction: N-benzyl-N-isopropyl-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed:

Reduction: N-benzyl-N-isopropyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the substituent introduced.

Hydrolysis: 2-nitrobenzoic acid and N-benzyl-N-isopropylamine.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-benzyl-N-isopropyl-2-nitrobenzamide and its derivatives have been investigated for their potential pharmacological properties. The presence of the nitro group in the structure may confer unique biological activities, making it a candidate for drug development. Preliminary studies suggest that compounds with similar structures exhibit antineoplastic (anti-cancer) properties, which could be leveraged for therapeutic applications.

Lead Compound Development

This compound can serve as a lead in the synthesis of new pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are exploring its interactions with biological targets to understand its mechanism of action better and to optimize its therapeutic potential.

Organic Synthesis

Intermediate in Chemical Reactions

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as reduction, substitution, and hydrolysis, making it a versatile building block in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Reduction | Converts nitro group to amino group | Hydrogen gas, palladium catalyst |

| Substitution | Nitro group replaced by other functional groups | Halogenating agents, alkylating agents |

| Hydrolysis | Yields corresponding carboxylic acid and amine | Hydrochloric acid, sodium hydroxide |

Case Studies in Synthesis

Recent studies have demonstrated efficient synthetic routes for producing this compound using various methodologies, including ultrasonic irradiation and mechanosynthesis. These methods aim to improve yields and reduce reaction times, showcasing advancements in synthetic strategies .

Material Science

Applications in Polymer Production

In the industrial sector, this compound can be used to produce specialty chemicals and materials. Its functional groups make it suitable for applications in polymer manufacturing and coatings.

Electro-optical Devices

Research has indicated that derivatives of this compound can enhance the electro-optical responses of liquid crystal devices when doped appropriately. This application highlights its potential role in advanced material technologies.

Biological Research

Cellular Interaction Studies

The compound can be employed in biological research to study the effects of nitrobenzamide derivatives on cellular processes. By acting as a model compound, it helps investigate interactions with biological systems, contributing to a better understanding of its pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and biochemical pathways. The benzyl and isopropyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: N-Alkyl vs. N-Aryl Groups

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): This compound features a hydroxyl-containing alkyl group (2-hydroxy-1,1-dimethylethyl) and a methyl-substituted benzamide.

- 4-(N-Butyl-N-Methylsulfamoyl)-N-(6-Isopropylbenzo[d]thiazol-2-yl)Benzamide (): This sulfamoyl-substituted benzamide includes a bulky benzo[d]thiazol-2-yl group. Steric effects from the isopropyl group in both compounds may similarly influence solubility or crystallinity .

Nitro Group Positional Isomerism ()

A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers (ortho, meta, para) reveals that nitro positioning significantly impacts properties. Meta and para isomers lack this proximity, altering reactivity and solubility .

Comparison with 2-Aminobenzamides ()

2-Aminobenzamides possess an electron-donating amino group instead of a nitro group. This substitution reverses electronic effects: amino groups activate the aromatic ring toward electrophilic substitution, while nitro groups deactivate it. Such differences dictate divergent applications, such as 2-aminobenzamides in glycosylation studies versus nitrobenzamides in catalysis or materials science .

Functionalization Potential ()

N-Hydroxybenzimidazoles (NHBIs), derived from 2-nitroaniline, demonstrate ease of substituent introduction at aromatic and benzimidazole positions. While N-benzyl-N-isopropyl-2-nitrobenzamide lacks a benzimidazole scaffold, its nitro group and alkyl substituents may allow similar modular functionalization, though steric hindrance from the isopropyl group could limit reactivity .

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-benzyl-N-isopropyl-2-nitrobenzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acylation: React 2-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide Coupling: Treat the intermediate with N-benzyl-N-isopropylamine in dichloromethane (DCM) using pyridine as a base to neutralize HCl .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high-purity yields (>95%).

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4).

- Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine) to minimize side products.

| Reagent | Role | Conditions |

|---|---|---|

| SOCl₂ | Acylating agent | Reflux, 2 h |

| N-Benzyl-N-isopropylamine | Nucleophile | 0°C → RT, 12 h |

| Pyridine | Base | Catalytic, DCM solvent |

Reference: Synthesis protocols for analogous nitrobenzamides .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .

- X-Ray Crystallography: Resolve crystal structures using SHELXL for refinement (monoclinic space group P2₁/c, Z = 4) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 341.1502 (calculated: 341.1504).

Reference: Structural validation guidelines from NIST and SHELX .

Q. What preliminary assays are used to assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays).

- Cellular Uptake Studies: Use HPLC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293).

- Cytotoxicity Screening: Employ MTT assays (48 h exposure, IC₅₀ > 50 µM suggests low toxicity) .

Reference: Protocols for benzamide bioactivity screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.

- Dynamic NMR Experiments: Detect rotameric equilibria (e.g., amide bond rotation) by variable-temperature ¹H-NMR .

- DFT Calculations: Simulate NMR spectra (Gaussian 16, B3LYP/6-31G*) to match experimental peaks .

Reference: Data reconciliation strategies from PubChem and computational chemistry .

Q. What computational approaches are used to study structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model interactions with target proteins (e.g., binding free energy < -8 kcal/mol suggests high affinity).

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .

- MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories .

| Parameter | Value | Tool |

|---|---|---|

| logP | 3.2 | ChemAxon |

| Polar Surface Area | 85 Ų | MOE |

| H-Bond Acceptors | 5 | RDKit |

Reference: Advanced SAR methodologies .

Q. How are mechanistic studies designed to probe its biological target engagement?

Methodological Answer:

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins .

- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (ka/kd) using Biacore systems.

- Knockdown/Rescue Experiments: Use siRNA to confirm target specificity in cellular models .

Q. What strategies mitigate risks in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry: Optimize exothermic steps (e.g., acylation) in continuous reactors to improve safety and yield .

- Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring.

- Green Chemistry: Substitute DCM with cyclopentyl methyl ether (CPME) for safer solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.